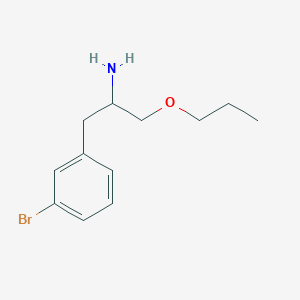
1-(3-Bromophenyl)-3-propoxypropan-2-amine
Overview
Description
1-(3-Bromophenyl)-3-propoxypropan-2-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propoxypropan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-3-propoxypropan-2-amine typically involves the following steps:
Bromination of Phenyl Ring: The starting material, phenylpropane, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromophenylpropane.
Formation of Propoxypropan-2-amine: The brominated intermediate is then reacted with propoxypropan-2-amine under basic conditions to form the desired product. This step may involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. Continuous monitoring and quality control are essential to maintain consistency in industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-3-propoxypropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Phenyl derivatives with various substituents.
Scientific Research Applications
1-(3-Bromophenyl)-3-propoxypropan-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is utilized in studies investigating the biological activity of brominated phenyl compounds.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-propoxypropan-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring enhances the compound’s reactivity, allowing it to participate in various biochemical reactions. The propoxypropan-2-amine moiety contributes to the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
- 1-(3-Bromophenyl)-2-propoxypropan-2-amine
- 1-(4-Bromophenyl)-3-propoxypropan-2-amine
- 1-(3-Chlorophenyl)-3-propoxypropan-2-amine
Comparison: 1-(3-Bromophenyl)-3-propoxypropan-2-amine is unique due to the specific position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-propoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-2-6-15-9-12(14)8-10-4-3-5-11(13)7-10/h3-5,7,12H,2,6,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAGNABDBKRSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(CC1=CC(=CC=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1444830.png)

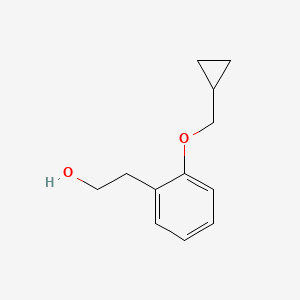
![[3-(Pyridin-4-yl)phenyl]boronic acid](/img/structure/B1444835.png)
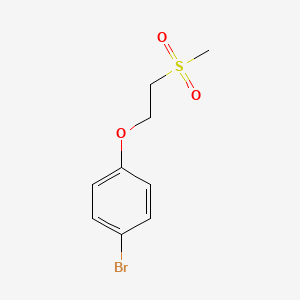
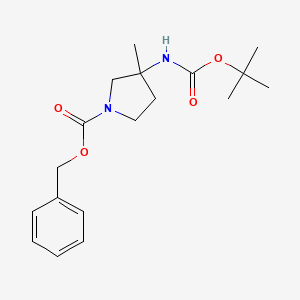
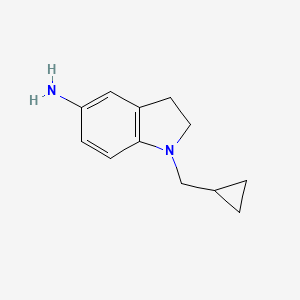

![2-[(4-Bromophenyl)methanesulfinyl]acetic acid](/img/structure/B1444843.png)



![N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide](/img/structure/B1444850.png)

